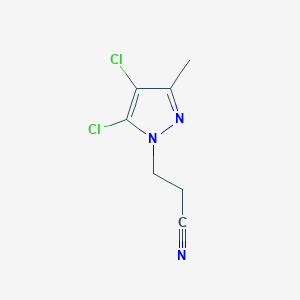

3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

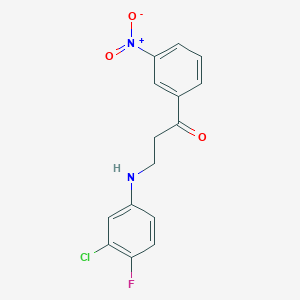

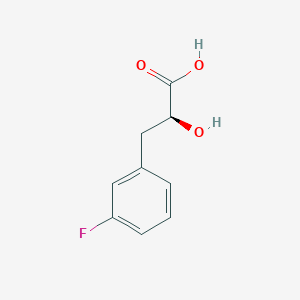

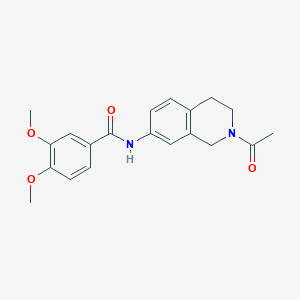

3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the CAS Number: 1001500-81-7 . It has a molecular weight of 204.06 and its IUPAC name is this compound . The compound is stored at temperatures between 28 C .

Synthesis Analysis

The synthesis of pyrazole compounds, such as this compound, involves various methods . One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine can afford a wide variety of pyrazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Pyrazole compounds, including this compound, can undergo various chemical reactions . For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.06 . It is stored at temperatures between 28 C .Wissenschaftliche Forschungsanwendungen

Polysubstituted Bipyrazoles and Pyrazolylpyrimidines Synthesis

A derivative of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile, which is closely related to 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile, is used in the synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These products have various applications in the field of chemistry due to their unique structural and spectral properties (Dawood, Farag, & Ragab, 2004).

Formation of Mixed Pyrazole-Diamine/Ni(II) Complex

A mixed complex involving a similar compound, N1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)propane-1,2-diamine, has been synthesized and characterized. This complex has shown potential in antibacterial applications against both Gram-negative and Gram-positive bacteria, highlighting its significance in biomedical research (Titi et al., 2021).

Catalytic Applications in Organic Synthesis

Related compounds, like imidazole-based dicationic ionic liquids, have been used as catalysts in the synthesis of various organic compounds, such as pyran derivatives and Knoevenagel condensations. These catalysts facilitate reactions under mild and eco-friendly conditions, showing the potential of pyrazole derivatives in green chemistry (Sharifi, Daneshvar, Langarudi, & Shirini, 2019).

Corrosion Inhibition in Industrial Applications

Similar pyrazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. Their high inhibition efficiency makes them valuable in extending the lifespan of metal structures and components in industrial settings (Ouali et al., 2013).

Development of Environmentally Sensitive Fluorophores

The synthesis of nicotinonitriles incorporating pyrene and fluorene moieties, involving similar pyrazole derivatives, has been achieved. These compounds exhibit strong blue-green fluorescence emission, making them suitable for applications in material science and sensing technologies (Hussein, El Guesmi, & Ahmed, 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antipromastigote activity, suggesting potential targets within parasitic organisms .

Mode of Action

Molecular simulation studies of related compounds suggest that they may interact with their targets via hydrogen bonding .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is currently unavailable . These properties are crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

Related compounds have been associated with antipromastigote and anticancer activity .

Eigenschaften

IUPAC Name |

3-(4,5-dichloro-3-methylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYTWLGCFDRSDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)Cl)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)

![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)

![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)

![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)